molecular formula C14H10Cl2N4 B15008452 2-(3,4-dichlorobenzyl)-5-phenyl-2H-tetrazole

2-(3,4-dichlorobenzyl)-5-phenyl-2H-tetrazole

Cat. No.: B15008452
M. Wt: 305.2 g/mol
InChI Key: YRYLYTHPXWTYFQ-UHFFFAOYSA-N
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Description

2-(3,4-dichlorobenzyl)-5-phenyl-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 3,4-dichlorobenzyl group and a phenyl group attached to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorobenzyl)-5-phenyl-2H-tetrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzyl chloride and phenylhydrazine.

    Formation of Hydrazone: Phenylhydrazine reacts with 3,4-dichlorobenzyl chloride to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of sodium azide and a suitable solvent, such as dimethylformamide (DMF), to form the tetrazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorobenzyl)-5-phenyl-2H-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl and dichlorobenzyl groups.

    Oxidation and Reduction: The tetrazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Nucleophilic Addition: The compound can undergo nucleophilic addition reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and acids (H2SO4) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield halogenated derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

2-(3,4-dichlorobenzyl)-5-phenyl-2H-tetrazole has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorobenzyl)-5-phenyl-2H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in biological systems. The dichlorobenzyl and phenyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dichlorobenzyl)-2H-tetrazole: Lacks the phenyl group, which may affect its chemical properties and applications.

    5-phenyl-2H-tetrazole:

Uniqueness

2-(3,4-dichlorobenzyl)-5-phenyl-2H-tetrazole is unique due to the combination of the dichlorobenzyl and phenyl groups attached to the tetrazole ring

Properties

Molecular Formula

C14H10Cl2N4

Molecular Weight

305.2 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-5-phenyltetrazole

InChI

InChI=1S/C14H10Cl2N4/c15-12-7-6-10(8-13(12)16)9-20-18-14(17-19-20)11-4-2-1-3-5-11/h1-8H,9H2

InChI Key

YRYLYTHPXWTYFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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